![molecular formula C17H14O2 B3052939 Ethyl phenanthrene-9-carboxylate CAS No. 4895-92-5](/img/structure/B3052939.png)
Ethyl phenanthrene-9-carboxylate
Overview
Description
Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, which is a nucleus of the polyaromatic hydrocarbon family consisting of three fused benzene rings . Phenanthrene and its derivatives have significant importance in the field of medicine .
Molecular Structure Analysis
The molecular formula of Ethyl phenanthrene-9-carboxylate is C17H14O2 . It is a derivative of phenanthrene, which consists of three fused benzene rings .Scientific Research Applications
Biodegradation
Phenanthrene, a common three-ring polyaromatic hydrocarbon (PAH), is often targeted for bioremediation due to its sustainability and potential for full mineralization . In a study, the strain Alcaligenes ammonioxydans [VITRPS2], isolated from petroleum-contaminated soil, achieved a degradation efficiency of up to 72% for phenanthrene under optimal conditions .
Environmental Remediation
Phenanthrene degradation potential by plant-growth-promoting endophytic strain Pseudomonas chlororaphis 23aP was evaluated . The data obtained showed that strain 23aP utilized phenanthrene in a wide range of concentrations (6–100 ppm) . This suggests the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .
Metabolite Analysis
Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . This underscores the strain’s potential for remediating environments polluted by PAH metabolites, showcasing its remarkable capability for complete phenanthrene degradation .
Biosurfactant Production
The production of the biosurfactants, mono- (Rha-C 8 -C 8, Rha-C 10 -C 8:1, Rha-C 12:2 -C 10, and Rha-C 12:1 -C 12:1) and dirhamnolipids (Rha-Rha-C 8 -C 10 ), was confirmed using direct injection–electrospray ionization–mass spectrometry (DI-ESI-MS) technique .
Microbial Adhesion to Hydrocarbons (MATH) Assay
Changes in the bacterial surface cell properties in the presence of phenanthrene of increased hydrophobicity were assessed with the microbial adhesion to hydrocarbons (MATH) assay .
Phenanthrene Tolerance Test
Phenanthrene tolerance test was evaluated by a plate assay, comprised of 0.5% (v/v) of 20 mg/ml phenanthrene in acetonitrile solvent (100 ppm final) on a potato dextrose agar (PDA) plate .
Mechanism of Action
Target of Action
Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .
Mode of Action
Phenanthrene, the parent compound, is known to be degraded by various bacterial strains such as alcaligenes ammonioxydans and Pseudomonas chlororaphis . These bacteria utilize phenanthrene as a carbon source, indicating a potential interaction between the compound and these microorganisms .
Biochemical Pathways
The biochemical pathways involved in the degradation of phenanthrene have been studied. Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . Another study proposed that the degradation pathway of phenanthrene is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway . These pathways may also be relevant to the metabolism of Ethyl phenanthrene-9-carboxylate.
Pharmacokinetics
The molecular weight of ethyl phenanthrene-9-carboxylate is 25029 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The degradation of phenanthrene by bacteria results in the formation of metabolites such as salicylic acid, catechol, and various phthalic acid derivatives . These metabolites indicate the potential for complete degradation of the compound.
Action Environment
The efficacy of bioremediation of phenanthrene and its derivatives is frequently constrained by various chemical, physical, and environmental factors . These factors encompass the pH levels, temperature, bacteria inoculum size, and substrate concentration . Therefore, these environmental factors may also influence the action, efficacy, and stability of Ethyl phenanthrene-9-carboxylate.
properties
IUPAC Name |
ethyl phenanthrene-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQZWZBFKDLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964143 | |
Record name | Ethyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenanthrene-9-carboxylate | |
CAS RN |
4895-92-5 | |
Record name | NSC226822 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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